

Spectroscopic Profile of 3-Aminoquinolin-5-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminoquinolin-5-ol

Cat. No.: B1498440

[Get Quote](#)

Introduction

3-Aminoquinolin-5-ol is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted quinoline, it possesses a scaffold known for a wide range of biological activities and unique photophysical properties. A thorough understanding of its molecular structure and electronic characteristics is paramount for its application in drug design and development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-Aminoquinolin-5-ol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Due to the limited availability of direct experimental data for **3-Aminoquinolin-5-ol** in public databases, this guide synthesizes a predicted spectroscopic profile based on established principles of spectroscopy and empirical data from closely related analogues, such as 3-aminoquinoline and quinolin-5-ol. This approach provides a robust and scientifically grounded reference for the identification and characterization of this molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of **3-Aminoquinolin-5-ol** are detailed below, with chemical shifts (δ) reported in parts per million (ppm).

Experimental Protocol: NMR Data Acquisition

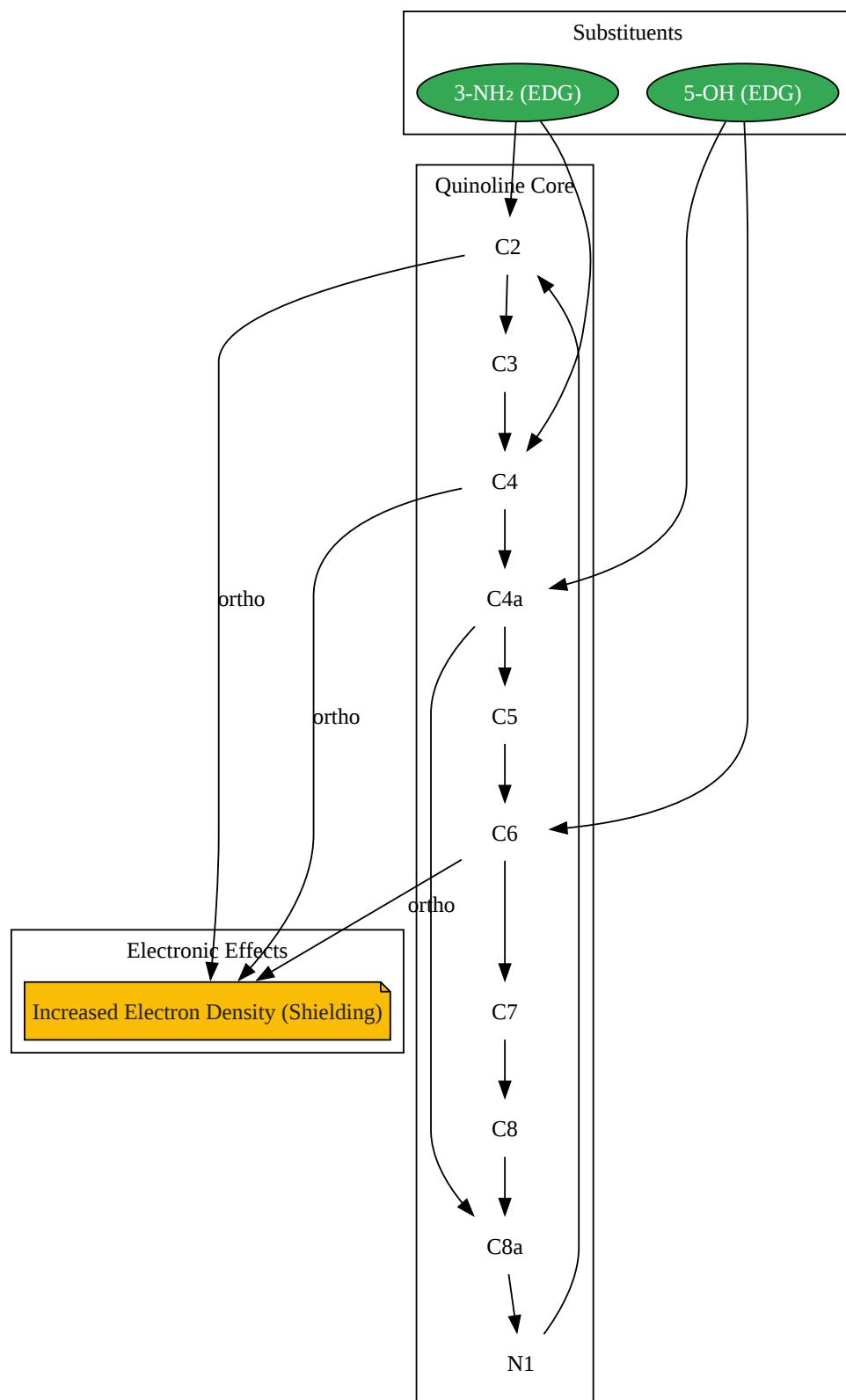
A standard protocol for acquiring NMR spectra of quinoline derivatives involves dissolving 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is suitable for compounds with exchangeable protons like those in amino and hydroxyl groups. The spectra are typically recorded on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The quinoline ring system gives rise to a complex and informative ¹H NMR spectrum. The introduction of an electron-donating amino (-NH₂) group at the C3 position and an electron-donating hydroxyl (-OH) group at the C5 position significantly influences the chemical shifts of the aromatic protons. These groups increase the electron density on the ring, particularly at the ortho and para positions, leading to an upfield shift (lower ppm) compared to unsubstituted quinoline.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for **3-Aminoquinolin-5-ol** in DMSO-d₆

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H2	~8.3	s	-	Singlet due to lack of adjacent protons. Deshielded by the adjacent nitrogen.
H4	~7.0	s	-	Singlet. Significantly shielded by the ortho -NH ₂ group.
H6	~6.8	d	~7.5	Doublet. Shielded by the ortho -OH group.
H7	~7.2	t	~7.8	Triplet. Influenced by both substituents, showing a typical aromatic coupling pattern.
H8	~7.4	d	~8.0	Doublet. Less affected by the substituents compared to other protons.
-NH ₂	~5.5	br s	-	Broad singlet, exchangeable with D ₂ O. The chemical shift can vary with


concentration
and temperature.

Broad singlet,
exchangeable
with D₂O. The
chemical shift is
highly dependent
on solvent and
hydrogen
bonding.

-OH -9.5 br s -

[Click to download full resolution via product page](#)

Caption: Electron-donating groups (EDGs) increase shielding on the quinoline core.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon skeleton. The electron-donating -NH₂ and -OH groups will cause a significant upfield shift for the carbons to which they are attached (ipso-carbons) and the corresponding ortho and para carbons.[\[1\]](#)

Table 2: Predicted ¹³C NMR Chemical Shifts for **3-Aminoquinolin-5-ol** in DMSO-d₆

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C2	~145	Deshielded due to proximity to nitrogen.
C3	~135	Attached to the amino group, but also influenced by the nitrogen in the ring.
C4	~115	Shielded by the ortho -NH ₂ group.
C4a	~140	Junction carbon, influenced by both rings and the -OH group.
C5	~150	Attached to the hydroxyl group (ipso-carbon), significantly deshielded.
C6	~110	Shielded by the ortho -OH group.
C7	~128	Less affected by the substituents.
C8	~120	Shielded by the para -OH group.
C8a	~148	Junction carbon, deshielded by the adjacent nitrogen.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

IR spectra are commonly obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded. This technique requires minimal sample preparation.

Predicted IR Absorption Bands

The IR spectrum of **3-Aminoquinolin-5-ol** is expected to show characteristic absorption bands for the O-H, N-H, C-H aromatic, C=C, and C=N bonds.

Table 3: Predicted Major IR Absorption Bands for **3-Aminoquinolin-5-ol**

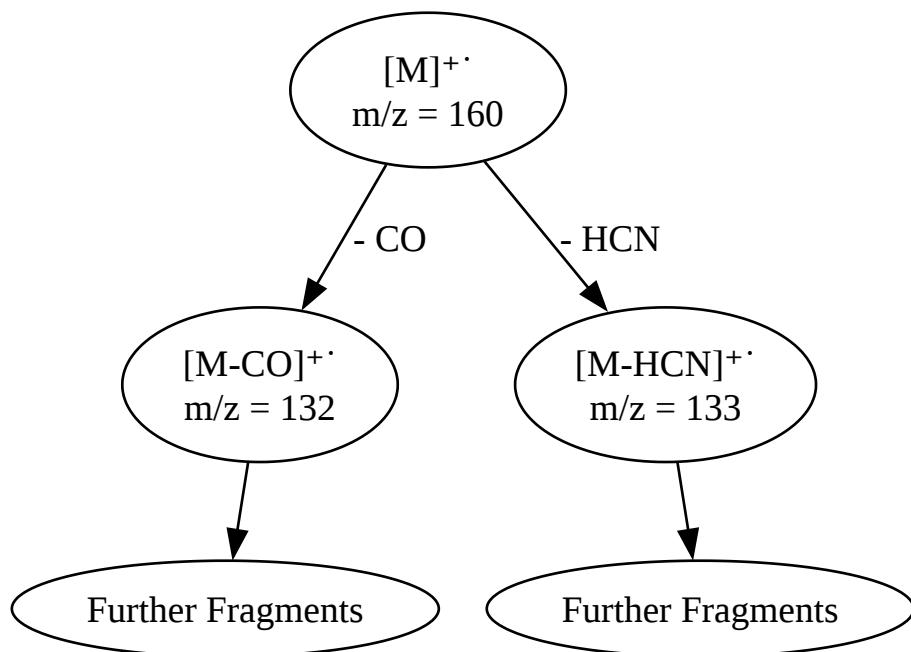
Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Strong	O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding.
3100-3000	Medium	Aromatic C-H stretching.
1620-1580	Strong	C=C and C=N stretching vibrations of the quinoline ring.
1500-1400	Medium-Strong	Aromatic ring skeletal vibrations.
1300-1200	Strong	C-O stretching of the phenolic hydroxyl group.
1350-1250	Medium	C-N stretching of the aromatic amine.
900-675	Medium-Strong	Out-of-plane C-H bending vibrations, characteristic of the substitution pattern.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for volatile and thermally stable compounds, which often leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique, typically used for less volatile or thermally fragile molecules, and it often results in a prominent molecular ion peak. For **3-Aminoquinolin-5-ol**, ESI in positive ion mode would be a suitable method.


Predicted Mass Spectrum

The molecular formula of **3-Aminoquinolin-5-ol** is $C_9H_8N_2O$, with a monoisotopic mass of 160.0637 g/mol .

- Molecular Ion Peak (M^+): The mass spectrum is expected to show a prominent molecular ion peak at $m/z = 160$.
- Isotope Peak ($M+1$): An ($M+1$) peak at $m/z = 161$ will be observed due to the natural abundance of ^{13}C .

Predicted Fragmentation Pathway

Under ionization, the molecular ion of **3-Aminoquinolin-5-ol** can undergo fragmentation. The quinoline ring is relatively stable, but characteristic losses of small neutral molecules are expected.

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways for the molecular ion of **3-Aminoquinolin-5-ol**.

Common fragmentation patterns for quinoline derivatives involve the loss of HCN (27 Da) from the pyridine ring and the loss of CO (28 Da) from the phenol moiety.^{[2][3]} Therefore, significant fragment ions are predicted at:

- m/z = 133: Loss of HCN from the molecular ion.
- m/z = 132: Loss of CO from the molecular ion.

Further fragmentation of these primary ions would lead to a more complex pattern in the lower mass region of the spectrum.

IV. Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of **3-Aminoquinolin-5-ol**. The presented NMR, IR, and MS data, derived from the established principles of spectroscopy and analysis of related compounds, offer a valuable resource for researchers. These data will aid in the identification, purity assessment, and structural confirmation of **3-Aminoquinolin-5-ol** in various research and development settings.

Experimental verification of these predictions will be a crucial step in the further investigation of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chempap.org [chempap.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Aminoquinolin-5-ol: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1498440#spectroscopic-data-nmr-ir-ms-of-3-aminoquinolin-5-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com